Casopitant - 852393-14-7

Casopitant

Catalog Number: EVT-10905132
CAS Number: 852393-14-7
Molecular Formula: C30H35F7N4O2
Molecular Weight: 616.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Casopitant is a member of piperidines.
Casopitant is a centrally-acting neurokinin 1 (NK1) receptor antagonist with antidepressant and antiemetic activities. Casopitant competitively binds to and blocks the activity of the NK-receptor, thereby inhibiting NK1-receptor binding of the endogenous tachykinin neuropeptide substance P (SP), which may result in antiemetic effects. SP is found in neurons of vagal afferent fibers innervating the brain-stem nucleus tractus solitarii and the area postrema, which contains the chemoreceptor trigger zone (CTZ), and may be elevated in response to chemotherapy. The NK-receptor is a G-protein receptor coupled to the inositol phosphate signal-transduction pathway and is found in both the nucleus tractus solitarii and the area postrema.
Source and Classification

Casopitant is derived from the broader class of neurokinin-1 receptor antagonists, which includes other compounds such as aprepitant and rolapitant. It has been specifically evaluated for its potential in clinical settings, particularly in managing chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV) . The chemical structure of casopitant is complex, featuring multiple functional groups that contribute to its pharmacological activity.

Synthesis Analysis

Methods and Technical Details

The synthesis of casopitant involves several key steps, typically starting from commercially available precursors. The process includes the following stages:

  1. Formation of the Core Structure: Initial reactions focus on constructing the central bicyclic framework, which is essential for the biological activity of the compound.
  2. Introduction of Functional Groups: Various functional groups are introduced through substitution reactions, often utilizing reagents such as hydrogen peroxide for oxidation or sodium borohydride for reduction.
  3. Final Modifications: The final steps involve purifying the compound and ensuring that it meets pharmaceutical standards for efficacy and safety .

The synthesis can be optimized by employing Quality by Design principles, which emphasize a systematic approach to developing robust manufacturing processes .

Molecular Structure Analysis

Structure and Data

Casopitant's molecular formula is C30H38F6N4O2C_{30}H_{38}F_{6}N_{4}O_{2}, with a molecular weight of 578.65 g/mol. The compound features a complex arrangement that includes multiple aromatic rings and fluorinated groups, contributing to its lipophilicity and ability to penetrate biological membranes.

  • Canonical SMILES: CC1=C(C=CC(=C1)F)C2CC(CCN2C(=O)N(C)C(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCN(CC4)C(=O)C
  • Isomeric SMILES: CC1=C(C=CC(=C1)F)[C@H]2C[C@H](CCN2C(=O)N(C)[C@H](C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCN(CC4)C(=O)C.
Chemical Reactions Analysis

Reactions and Technical Details

Casopitant participates in several types of chemical reactions:

  • Oxidation: This can lead to the formation of hydroxylated metabolites, which may have altered pharmacological properties.
  • Reduction: Modifications of functional groups can occur through reduction reactions, impacting the compound's reactivity.
  • Substitution: Substitution reactions allow for the introduction of different substituents on the aromatic rings, potentially enhancing or altering biological activity.

The choice of reagents such as oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and catalysts are critical for achieving desired outcomes in these reactions.

Mechanism of Action

Process and Data

Casopitant exerts its antiemetic effects by antagonizing neurokinin-1 receptors located in the central nervous system. By blocking substance P from binding to these receptors, casopitant effectively inhibits the signaling pathways that lead to nausea and vomiting.

Research indicates that this mechanism is particularly effective against emesis induced by chemotherapeutic agents like cisplatin, where substance P plays a significant role in mediating the vomiting response . The ability to penetrate the blood-brain barrier enhances its efficacy in managing both acute and delayed phases of chemotherapy-induced nausea .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Casopitant exhibits a range of physical properties:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but poorly soluble in water.
  • Stability: Stability studies indicate that casopitant maintains its integrity under various storage conditions, although exposure to light should be minimized.

The chemical properties include:

  • Melting Point: The melting point is not explicitly defined in available literature but is expected to be consistent with similar compounds within its class.
  • pH Stability: Casopitant demonstrates stability across a range of pH levels, which is beneficial for formulation development .
Applications

Scientific Uses

Casopitant has significant applications in clinical settings:

  • Chemotherapy-Induced Nausea and Vomiting: It is used as an adjunct therapy alongside traditional antiemetics to enhance control over nausea during cancer treatment.
  • Postoperative Nausea and Vomiting: Casopitant has been evaluated for its effectiveness in preventing nausea following surgical procedures, demonstrating favorable outcomes compared to standard treatments .
  • Research Applications: Ongoing studies continue to explore its potential in treating other conditions related to dysregulation of neurotransmitter systems involving substance P.
Neuropharmacological Mechanisms of Casopitant in Emesis Regulation

Role of Neurokinin-1 Receptor Antagonism in Central and Peripheral Pathways

Casopitant (chemical name: 1-piperidinecarboxamide, 4-(4-acetyl-1-piperazinyl)-N-((1R)-1-(3,5-bis(trifluoromethyl)phenyl)-ethyl)-2-(4-fluoro-2-methylphenyl)-N-methyl-, (2R,4S)-) is a selective, non-peptide neurokinin-1 (NK1) receptor antagonist that targets both central and peripheral pathways in the emetic reflex. The NK1 receptor, a Gq protein-coupled receptor, is densely expressed in brainstem nuclei critical for emesis regulation, including the nucleus tractus solitarius (NTS) and area postrema (chemores trigger zone). Activation of these receptors by substance P amplifies vomiting signals through neurokinin-mediated excitation of second-order neurons [2] [3].

Table 1: Distribution of NK1 Receptors in Emetic Pathways

LocationFunctional RoleEffect of Casopitant
Nucleus Tractus SolitariusIntegration of visceral afferent signalsBlocks substance P binding, reducing neuronal excitation
Area PostremaDetection of blood-borne toxins/chemotherapy agentsInhibits substance P-induced activation
Dorsal Motor NucleusVagus nerve output coordinationAttenuates motor components of vomiting

Peripherally, casopitant inhibits substance P binding in vagal afferent fibers within the gastrointestinal tract. This action reduces signal transmission to the brainstem, particularly during chemotherapy-induced mucosal damage where substance P release from enterochromaffin cells is elevated [3] [10]. Preclinical models demonstrate that casopitant crosses the blood-brain barrier efficiently, achieving balanced plasma and brain concentrations within two hours post-administration. This dual central-peripheral action disrupts the emetic reflex arc at multiple levels [4] [10].

Substance P Inhibition and Its Impact on the Emetic Reflex Arc

Substance P, the primary tachykinin agonist for NK1 receptors, is integral to both acute and delayed phases of chemotherapy-induced nausea and vomiting. Its release from sensory neurons and enterochromaffin cells activates NK1 receptors, triggering neurogenic inflammation and propagating emetic signals via vagal afferents to the NTS. Casopitant competitively inhibits substance P binding, with preclinical studies showing >90% receptor occupancy at therapeutic doses [2] [4].

In ferret models of cisplatin-induced emesis, casopitant administration reduced retching/vomiting episodes by 85–92% and attenuated nausea-like behaviors (e.g., lip-licking, lethargy). Crucially, it suppressed emesis during the delayed phase (24–72 hours post-chemotherapy), where substance P signaling dominates over serotonin-mediated pathways. This contrasts with 5-hydroxytryptamine-3 antagonists like ondansetron, which primarily target acute-phase vomiting [1] [10]. Mechanistically, casopitant:

  • Blocks substance P-induced phosphorylation of NK1 receptors in brainstem neurons
  • Reduces c-Fos expression (a neuronal activation marker) in the NTS post-cisplatin
  • Diminishes vagal afferent firing in response to intestinal irritants [3] [10]

Comparative Pharmacodynamics of Casopitant vs. Aprepitant and Rolapitant

Casopitant belongs to the same drug class as aprepitant and rolapitant but exhibits distinct pharmacodynamic properties.

Table 2: Pharmacodynamic Comparison of NK1 Receptor Antagonists

ParameterCasopitantAprepitantRolapitant
Receptor Affinity (Ki, nM)0.240.120.66
Plasma Half-life15–19 hours9–14 hours160–180 hours
CYP3A4 InhibitionModerateStrongNegligible
Dosing RegimenSingle 150 mg oral or 90 mg IV + 50 mg oral days 2–33-day regimen (125 mg/80 mg)Single 180 mg oral

Casopitant’s moderate CYP3A4 inhibition contrasts with aprepitant’s strong inhibition, potentially reducing drug interaction risks with chemotherapy agents metabolized by this pathway. For example, co-administration with docetaxel (CYP3A4 substrate) showed no significant pharmacokinetic changes [8]. Unlike rolapitant—which relies on ultra-long half-life for sustained activity—casopitant achieves prolonged receptor blockade through high brain penetration and slow dissociation kinetics. All three agents demonstrate synergistic antiemetic effects when combined with 5-hydroxytryptamine-3 antagonists, but casopitant uniquely shows dose-dependent nausea reduction in phase III trials [7] [9] [10].

Receptor Occupancy Studies: Brain Penetration and Duration of Action

Positron emission tomography studies using the NK1-selective radioligand [¹¹C]GR205171 quantified casopitant’s brain penetration and receptor occupancy. Key findings include:

  • Dose-Dependent Occupancy: A single 150 mg oral dose achieved 95% NK1 receptor occupancy at 24 hours post-dose, declining to 82% by 96 hours [4]
  • Brain:Plasma Ratio: Approximately 1:1 within two hours post-administration, confirming efficient blood-brain barrier crossing [10]
  • Metabolite Contribution: Parent compound accounts for 76% of brain exposure, with major oxidative metabolites M1 (19%) and M2 (3%) contributing minimally to pharmacologic activity [10]

Table 3: NK1 Receptor Occupancy by Casopitant Dose

Casopitant DoseReceptor Occupancy at 24hOccupancy at 96hBrain:Plasma Ratio
50 mg oral78%52%0.9:1
90 mg intravenous99%91%1.1:1
150 mg oral95%82%1.0:1

Population pharmacokinetic modeling revealed that low casopitant area under the curve correlates with emesis risk, emphasizing the importance of maintaining high concentrations during the first 24 hours post-chemotherapy. Body weight significantly influences clearance and volume of distribution, necessitating weight-based dosing for optimal receptor coverage [4] [10]. The prolonged occupancy (>80% at 96 hours with intravenous/oral regimens) underpins casopitant’s efficacy in preventing delayed-phase chemotherapy-induced nausea and vomiting, a key advantage over earlier antiemetics [7] [10].

Properties

CAS Number

852393-14-7

Product Name

Casopitant

IUPAC Name

(2R,4S)-4-(4-acetylpiperazin-1-yl)-N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methylpiperidine-1-carboxamide

Molecular Formula

C30H35F7N4O2

Molecular Weight

616.6 g/mol

InChI

InChI=1S/C30H35F7N4O2/c1-18-13-24(31)5-6-26(18)27-17-25(40-11-9-39(10-12-40)20(3)42)7-8-41(27)28(43)38(4)19(2)21-14-22(29(32,33)34)16-23(15-21)30(35,36)37/h5-6,13-16,19,25,27H,7-12,17H2,1-4H3/t19-,25+,27-/m1/s1

InChI Key

XGGTZCKQRWXCHW-WMTVXVAQSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)C2CC(CCN2C(=O)N(C)C(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCN(CC4)C(=O)C

Isomeric SMILES

CC1=C(C=CC(=C1)F)[C@H]2C[C@H](CCN2C(=O)N(C)[C@H](C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCN(CC4)C(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.